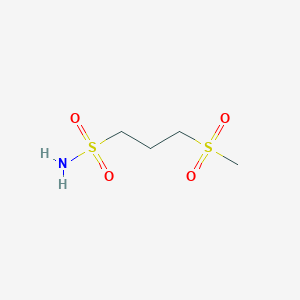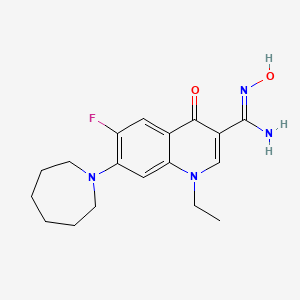
3-(メチルスルホニル)プロパン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfonyl)propane-1-sulfonamide is an organosulfur compound with the molecular formula C₄H₁₁NO₄S₂ and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of both sulfonyl and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
科学的研究の応用
3-(Methylsulfonyl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
作用機序
Target of Action
3-(Methylsulfonyl)propane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of Action
Sulfonamides, including 3-(Methylsulfonyl)propane-1-sulfonamide, are structural analogs of para-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid. They inhibit the enzyme dihydropteroate synthetase, preventing the formation of dihydropteroic acid, a critical component of folic acid . This inhibition disrupts the synthesis of nucleic acids in bacteria, effectively halting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 3-(Methylsulfonyl)propane-1-sulfonamide is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, the compound prevents the formation of dihydropteroic acid, leading to a deficiency in folic acid . As folic acid is essential for the synthesis of nucleic acids, this disruption affects DNA replication and cell division, particularly in rapidly dividing cells such as bacteria .
Pharmacokinetics
Sulfonamides generally are well absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy and potential for side effects.
Result of Action
The primary result of the action of 3-(Methylsulfonyl)propane-1-sulfonamide is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis, the compound prevents the formation of essential nucleic acids, halting DNA replication and cell division . This can lead to the death of the bacteria, effectively treating bacterial infections .
Action Environment
The action of 3-(Methylsulfonyl)propane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)propane-1-sulfonamide typically involves the reaction of propane-1-sulfonamide with methylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of 3-(Methylsulfonyl)propane-1-sulfonamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
化学反応の分析
Types of Reactions
3-(Methylsulfonyl)propane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.
Sulfonyl Chlorides: Compounds like methanesulfonyl chloride, which share the sulfonyl functional group.
Uniqueness
3-(Methylsulfonyl)propane-1-sulfonamide is unique due to the presence of both sulfonyl and sulfonamide groups, allowing it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality enhances its versatility in various applications .
特性
IUPAC Name |
3-methylsulfonylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZZSBPFRXXQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050514-24-3 |
Source


|
| Record name | 3-methanesulfonylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2462770.png)
![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)
![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)






![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2462786.png)

![[2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2462788.png)


